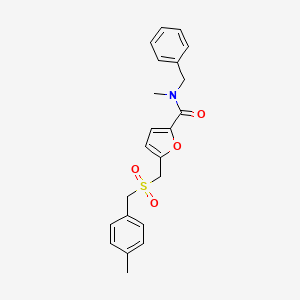

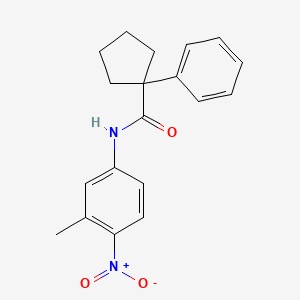

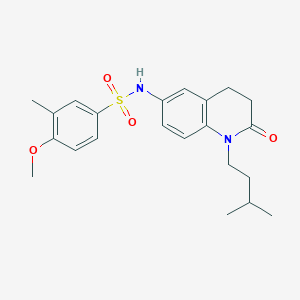

![molecular formula C14H19N5O3 B2459729 3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915872-58-1](/img/structure/B2459729.png)

3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole derivatives, like the one you mentioned, are a class of compounds that have a wide range of applications in medicinal chemistry . They are part of the core structure of many natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The exact structure of “3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” would require more specific information.Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their exact structure. They are generally soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Evaluation for Antidepressant and Anxiolytic Effects

A study involved the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with structural similarities to 3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were tested for their affinity to serotonin receptors and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies indicated potential antidepressant and anxiolytic effects, suggesting their application in developing therapeutic agents for mood disorders (Zagórska et al., 2016).

Antiviral Activity Exploration

Research on imidazo[1,2-a]-s-triazine nucleosides, which share a core structure with 3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, explored their synthesis and antiviral activity. These studies contribute to understanding how modifications of the imidazo[2,1-f]purine nucleus can influence biological activity, potentially leading to the development of new antiviral drugs (Kim et al., 1978).

Structure-Activity Relationship and Molecular Docking Studies

A series of imidazo[2,1-f]purinones were synthesized and assessed for their A(3) adenosine receptor antagonist activity. These studies offer insights into how structural variations at specific positions of the imidazo[2,1-f]purine nucleus affect the binding affinity and selectivity towards adenosine receptors, which is crucial for designing selective receptor antagonists with potential therapeutic applications (Baraldi et al., 2008).

Mechanism of Action

Future Directions

Imidazole derivatives are a promising class of compounds in medicinal chemistry, and research into their properties and potential applications is ongoing . Future directions could include the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on imidazole derivatives.

properties

IUPAC Name |

2-ethyl-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-5-17-12(21)10-11(16(4)14(17)22)15-13-18(6-7-20)8(2)9(3)19(10)13/h20H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFPARKPDXDDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

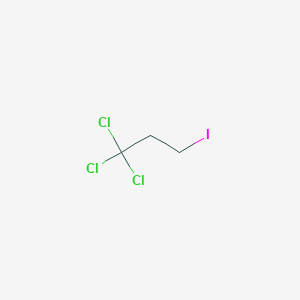

![2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/no-structure.png)

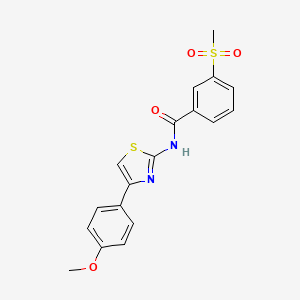

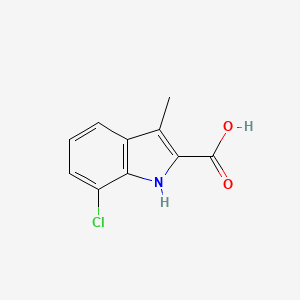

![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)

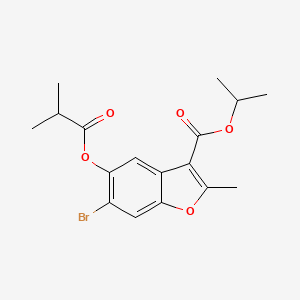

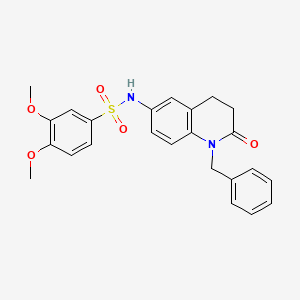

![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)

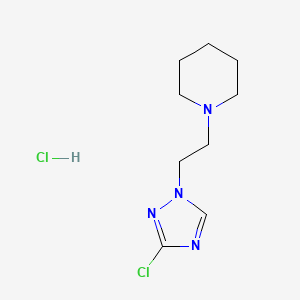

![2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine](/img/structure/B2459662.png)

![4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine](/img/structure/B2459665.png)